molecular formula C19H18F3N3O4 B395445 Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B395445
M. Wt: 409.4g/mol
InChI Key: DUKNIMLABKKHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluoromethyl group, a dimethoxyphenyl group, and an isopropyl ester. These substituents contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. . The dimethoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions, while the isopropyl ester is formed through esterification reactions using isopropanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds .

Medicine

In medicinal chemistry, Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and its analogs are studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, agrochemicals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites or allosteric sites of target proteins. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the trifluoromethyl group, which may result in different bioactivity and chemical properties.

    Isopropyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-acetate: Contains an acetate group instead of a carboxylate, potentially altering its reactivity and solubility.

Uniqueness

The presence of the trifluoromethyl group in Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate distinguishes it from similar compounds, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity . This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H18F3N3O4

Molecular Weight

409.4g/mol

IUPAC Name

propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C19H18F3N3O4/c1-10(2)29-18(26)12-9-23-25-16(19(20,21)22)8-13(24-17(12)25)11-5-6-14(27-3)15(7-11)28-4/h5-10H,1-4H3

InChI Key

DUKNIMLABKKHRY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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